molecular formula C31H23N5O6 B1584407 C.I. Pigment Red 31 CAS No. 6448-96-0

C.I. Pigment Red 31

Cat. No. B1584407
CAS RN: 6448-96-0
M. Wt: 561.5 g/mol
InChI Key: GLZGTQYOWXFUNZ-UHFFFAOYSA-N
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Description

C.I. Pigment Red 31, also known as PR31, is an organic azo dye used as a colorant and pigment in various applications . It is a bluish-red naphthol pigment with excellent resistance to light and migration, high fastness to solvents . It is mainly used for coloring rubber products, but also for the coloring of inks and coatings .


Molecular Structure Analysis

The molecular formula of PR31 is C31H23N5O6 . It has a molecular weight of 561.54 and a density of 1.37g/cm3 .


Physical And Chemical Properties Analysis

PR31 is a red powder . It has an oil absorption of ≤45 cc, a bulk density of 1.3 gm/cm3, and a pH of 6-7 . It has excellent light fastness, heat resistance up to 180°C, and resistance to water, oil, acid, alkali, and alcohol .

Scientific Research Applications

Optical Properties and Applications

  • Optical Characterization : A study focused on the optical properties of red pigments, including absorption, reflection, and scattering in suspensions, provides essential parameters for research and applications across various industries (Heuer et al., 2011). Understanding these properties is crucial for applications in paints, coatings, and potentially electronic displays.

Biochemical Applications

  • Antioxidant Properties : Research into the antioxidant constituents of Amaranthus leafy vegetables revealed the presence of red pigments with significant antioxidant phytochemicals (Sarker & Oba, 2019). Such findings suggest that red pigments like C.I. Pigment Red 31 might also be explored for their antioxidant capabilities, potentially contributing to food preservation, cosmetics, and health supplements.

Environmental and Health Impact

  • Genotoxic Hazards : A comprehensive survey on the genotoxic and carcinogenic potential of azo pigments related to 1-phenylazo-2-hydroxynaphthalene highlights the importance of evaluating the safety of red pigments (Møller & Wallin, 2000). This aspect is critical for ensuring the safe use of pigments in consumer products and understanding their environmental impact.

Technological Innovation

  • Electrophoretic Nanoparticles for Electronic Paper : The development of red pigment-based electrophoretic nanoparticles showcases the potential of red pigments in advanced technological applications like electronic paper (Li, Meng, & Feng, 2016). This research indicates the versatility of red pigments in creating high-contrast, low-energy displays for electronic devices.

Novel Pigment Synthesis

  • Environmentally Friendly Pigments : Studies on novel pigments derived from Red Lake C and the synthesis of environmentally friendly inorganic pigments based on calcium bismuth oxides (Abdelmaksoud, Aboaly, & Taleb, 2019; Wendusu et al., 2015) point towards the growing interest in developing pigments that are safe for both human use and the environment.

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

PR31 is already widely used in various industries, including rubber products, water-based inks, water-based coatings, powder coatings, textile printing, decorative water-based paints, offset inks, industrial paints, and solvent-based inks . Its future directions might include further improvements in its properties, such as color strength, solvent resistance, and processability, as well as expanding its applications in other industries.

properties

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGTQYOWXFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064365
Record name C.I. Pigment Red 31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-(Anilino)carbonyl-2-methoxyphenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide

CAS RN

6448-96-0
Record name Pigment Red 31
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6448-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 31
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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